An In-Depth Technical Guide to 4-Methoxy-N-phenylaniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Methoxy-N-phenylaniline: Synthesis, Characterization, and Applications
A Note on Isomeric Specificity: Initial database inquiries for "2-methoxy-N-phenylaniline" did not yield a distinct, well-characterized chemical entity with a registered CAS number. This suggests that the 2-methoxy isomer is either a rare, less studied compound or that the nomenclature may be ambiguous in some contexts. In contrast, the isomeric form, 4-methoxy-N-phenylaniline, is a well-documented and commercially available compound with significant applications in chemical synthesis and materials science. This guide will, therefore, focus on the synthesis, properties, and applications of 4-methoxy-N-phenylaniline (CAS No. 1208-86-2) , a compound of considerable interest to researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
4-Methoxy-N-phenylaniline, also known as p-anilinophenol methyl ether or N-phenyl-p-anisidine, is an aromatic amine derivative. Its structure features a phenyl group and a p-methoxyphenyl group bonded to a central nitrogen atom. This seemingly simple molecule is a versatile building block in organic synthesis, primarily due to the electronic properties conferred by the electron-donating methoxy group and the amine linkage.
Chemical and Physical Properties
A summary of the key quantitative data for 4-methoxy-N-phenylaniline is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1208-86-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1][2] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Melting Point | 379-380 K (106-107 °C) | [3] |
| Storage Temperature | 2-8°C, Refrigerator | [1] |
Synthesis of 4-Methoxy-N-phenylaniline
The synthesis of 4-methoxy-N-phenylaniline is most commonly achieved through a condensation reaction. A well-established method involves the reaction of 4-methoxyaniline (p-anisidine) with bromobenzene. This reaction is typically catalyzed by a copper salt, a classic approach for the formation of C-N bonds in arylamines.
Synthetic Pathway: Copper-Catalyzed N-Arylation
The reaction proceeds via a copper-catalyzed N-arylation, a variation of the Ullmann condensation. The general scheme is as follows:
Figure 1: General workflow for the synthesis of 4-Methoxy-N-phenylaniline.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 4-methoxy-N-phenylaniline.[3]
Materials:
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4-Methoxyaniline (p-anisidine)
-
Bromobenzene
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Anhydrous Potassium Carbonate (K₂CO₃)
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Copper (I) Iodide (CuI)
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Absolute Ethanol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline, bromobenzene, and anhydrous potassium carbonate in absolute ethanol.
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Catalyst Addition: Add a catalytic amount of copper (I) iodide to the reaction mixture.
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Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.
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Purification: The crude product can be purified by crystallization from a suitable solvent, such as absolute ethanol, to yield colorless crystals of 4-methoxy-N-phenylaniline.[3] A reported yield for this synthesis is approximately 75%.[3]
Spectroscopic Characterization
The identity and purity of synthesized 4-methoxy-N-phenylaniline can be confirmed using various spectroscopic techniques.
| Spectroscopic Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on both phenyl rings and a singlet for the methoxy group protons. The integration of these signals will correspond to the number of protons in each environment. The ¹³C NMR will show distinct signals for each carbon atom in the molecule. |
| Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 199.099714 g/mol . |
| Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond, C-N bond, C-O bond of the ether, and the aromatic C-H and C=C bonds. |
Applications in Research and Development
Diphenylamine derivatives, including 4-methoxy-N-phenylaniline, are important intermediates in various fields of chemical research and industry.[3]
Precursors for Advanced Materials
4-Methoxy-N-phenylaniline serves as a foundational building block for the synthesis of more complex triarylamine-based molecules. These larger structures are extensively investigated for their hole-transporting properties, which are critical for the development of:
-
Organic Light-Emitting Diodes (OLEDs): Efficient hole transport is essential for the performance of OLEDs used in displays and lighting.
-
Perovskite Solar Cells: Triarylamine-based materials are often used as hole-transport layers in these next-generation photovoltaic devices.
The electron-donating nature of the methoxy group in 4-methoxy-N-phenylaniline enhances the electron density of the aromatic system, which can be beneficial for these applications.
Synthesis of Dyes and Pigments
The chemical structure of 4-methoxy-N-phenylaniline makes it a suitable precursor for the synthesis of various dyes and pigments. The aromatic amine core can be readily functionalized to create extended conjugated systems that absorb light in the visible region.
Pharmaceutical and Agrochemical Research
While direct applications in pharmaceuticals are less common for the parent compound, the diphenylamine scaffold is present in numerous biologically active molecules.[4] Therefore, 4-methoxy-N-phenylaniline can be used as a starting material or a fragment in the synthesis of novel compounds for drug discovery and agrochemical development.[4]
Antioxidants
Diphenylamines are known to have antioxidant properties and have been used as antioxidants in lubricants.[3] The methoxy substituent can influence these properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-methoxy-N-phenylaniline.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep in a refrigerator at 2-8°C for long-term storage.[1]
First Aid Measures:
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
4-Methoxy-N-phenylaniline is a valuable and versatile chemical intermediate with a well-established synthetic route and a range of applications, particularly in the fields of materials science and organic synthesis. Its utility as a building block for hole-transporting materials in electronic devices underscores its importance in modern chemical research. While the isomeric 2-methoxy-N-phenylaniline is not as well-documented, the comprehensive understanding of the 4-methoxy isomer provides a strong foundation for researchers working with substituted diphenylamines. Adherence to proper safety protocols is essential when working with this compound to ensure a safe and productive research environment.
References
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ChemSynthesis. (2025, May 20). 4-methoxy-N-phenylaniline. Retrieved from [Link]
- BLD Pharmatech. Safety Data Sheet: 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline.
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Pharmaffiliates. 4-Methoxy-N-phenylaniline. Retrieved from [Link]
- Carl ROTH.
- Santa Cruz Biotechnology, Inc. (2019, August 9).
- PubChem. 4-Methoxy-N-phenyl-N-(p-tolyl)aniline.
- Krzymiński, K., Wera, M., Sikorski, A., & Błażejowski, J. (2009). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o152.
- PubChem. 4-methoxy-N-methyl-N-phenylaniline.
- ACS Publications. (2026, February 3). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides.
- SpectraBase. PARA-METHOXY-N-PHENYLANILINE.
- Fisher Scientific.
- MilliporeSigma. (2021, April 12).
- ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Echemi. (2024, February 5).
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- Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
